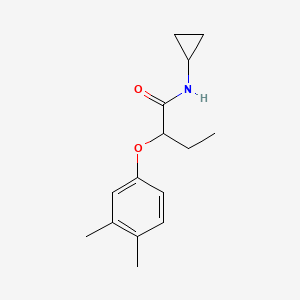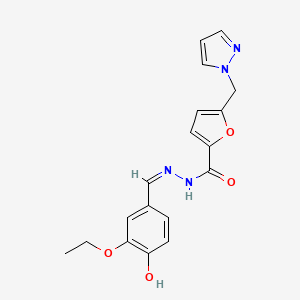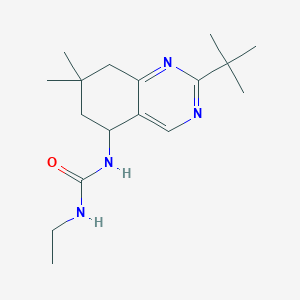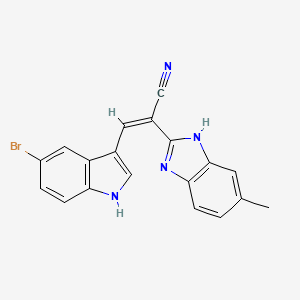
N-cyclopropyl-2-(3,4-dimethylphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(3,4-dimethylphenoxy)butanamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. It has been found to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. CPP-115 has been studied extensively in the laboratory, and its mechanism of action and biochemical and physiological effects have been well documented.
Mécanisme D'action
N-cyclopropyl-2-(3,4-dimethylphenoxy)butanamide works by inhibiting the activity of GABA-AT, an enzyme responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in seizure activity.
Biochemical and Physiological Effects:
In addition to its effects on seizure activity, this compound has been found to have a number of other biochemical and physiological effects. Studies have shown that it can increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. It has also been found to reduce the levels of glutamate, an excitatory neurotransmitter, in the brain. These effects may be responsible for this compound's anxiolytic and anti-addictive properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-2-(3,4-dimethylphenoxy)butanamide has a number of advantages for use in laboratory experiments. It is a highly specific inhibitor of GABA-AT, and its effects on neurotransmitter levels in the brain are well documented. However, there are also some limitations to its use. This compound is a relatively new compound, and its long-term effects on the brain are not yet fully understood. Additionally, its high potency may make it difficult to use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-cyclopropyl-2-(3,4-dimethylphenoxy)butanamide. One area of particular interest is its use in the treatment of addiction. Studies have shown that it may be effective in reducing drug-seeking behavior in animal models of addiction, and it has been suggested that it may be a viable alternative to traditional anti-addiction drugs. Other potential future directions include investigating its effects on other neurological disorders, such as anxiety and depression, and exploring its potential as a tool for studying the role of GABA in the brain.
Méthodes De Synthèse
N-cyclopropyl-2-(3,4-dimethylphenoxy)butanamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 3,4-dimethylphenol, followed by the introduction of a butanamide group. The resulting compound is then purified through a series of chromatography and crystallization steps to yield pure this compound.
Applications De Recherche Scientifique
N-cyclopropyl-2-(3,4-dimethylphenoxy)butanamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications and mechanism of action. One area of particular interest has been its use in the treatment of epilepsy. Studies have shown that this compound is effective in reducing seizure activity in animal models of epilepsy, and it has been suggested that it may be a viable alternative to traditional anti-epileptic drugs.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(3,4-dimethylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-4-14(15(17)16-12-6-7-12)18-13-8-5-10(2)11(3)9-13/h5,8-9,12,14H,4,6-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTVAKLTWAWERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CC1)OC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S*,4S*)-2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6131964.png)
![2-{4-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6131970.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6131976.png)

![2-[2-(1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6131985.png)
![N-methyl-1-(tetrahydro-2H-pyran-2-yl)-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6131990.png)
![4-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}morpholine](/img/structure/B6131998.png)
![2-methyl-7-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132009.png)



![3-({4-[1-(2-furylmethyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6132047.png)

![[4'-(aminomethyl)biphenyl-2-yl]methanol](/img/structure/B6132062.png)
